N-(3-Cyclopropoxy-2-iodopyridin-4-YL)methanesulfonamide
Description
Properties
Molecular Formula |
C9H11IN2O3S |
|---|---|
Molecular Weight |
354.17 g/mol |
IUPAC Name |
N-(3-cyclopropyloxy-2-iodopyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11IN2O3S/c1-16(13,14)12-7-4-5-11-9(10)8(7)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12) |
InChI Key |
HWDWGWFYBIREQC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=NC=C1)I)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-Cyclopropoxy-2-iodopyridin-4-YL)methanesulfonamide can be achieved through several synthetic routes. One notable method involves the alkynylation of N-(3-iodopyridin-2-yl)sulfonamide under palladium and copper catalysis. This reaction proceeds via a coupling-cyclization sequence in a single-pot, facilitated by the presence of 2-aminoethanol as a base . The combination of palladium on carbon (Pd/C) and copper catalysts allows for the formation of C-C and C-N bonds, leading to the direct synthesis of 2-substituted-7-azaindole derivatives .
Chemical Reactions Analysis
N-(3-Cyclopropoxy-2-iodopyridin-4-YL)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction:
Coupling Reactions: The compound can undergo coupling reactions, such as the aforementioned alkynylation, to form complex structures.
Scientific Research Applications
N-(3-Cyclopropoxy-2-iodopyridin-4-YL)methanesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-2-iodopyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit sirtuins, a class of proteins involved in cellular regulation . The inhibition of sirtuins can affect various cellular pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
N-(3-Cyclopropoxy-2-iodopyridin-4-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(3-iodopyridin-2-yl)sulfonamide: This compound is a precursor in the synthesis of this compound and shares similar structural features.
N-(pyridin-4-yl)pyridin-4-amine: This compound and its derivatives have been studied for their arrangement in interlayer spaces of zirconium sulfophenylphosphonate, showcasing different applications in materials science.
The uniqueness of this compound lies in its cyclopropoxy group and its potential for diverse chemical transformations and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
